molecular formula C16H23NO3S B11160344 3-(Benzylsulfonyl)-1-(2-methylpiperidin-1-yl)propan-1-one

3-(Benzylsulfonyl)-1-(2-methylpiperidin-1-yl)propan-1-one

Cat. No.: B11160344
M. Wt: 309.4 g/mol
InChI Key: VNWAFXIDOHFGSN-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-1-(2-methylpiperidin-1-yl)propan-1-one is a synthetic organic compound that features a benzylsulfonyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfonyl)-1-(2-methylpiperidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, often using reagents like benzylsulfonyl chloride.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfonyl)-1-(2-methylpiperidin-1-yl)propan-1-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylsulfonyl)-1-(2-piperidin-1-yl)propan-1-one: Lacks the methyl group on the piperidine ring.

    3-(Phenylsulfonyl)-1-(2-methylpiperidin-1-yl)propan-1-one: Has a phenyl group instead of a benzyl group.

    3-(Benzylsulfonyl)-1-(2-methylpyrrolidin-1-yl)propan-1-one: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The presence of the benzylsulfonyl group and the specific substitution pattern on the piperidine ring make 3-(Benzylsulfonyl)-1-(2-methylpiperidin-1-yl)propan-1-one unique

Properties

Molecular Formula

C16H23NO3S

Molecular Weight

309.4 g/mol

IUPAC Name

3-benzylsulfonyl-1-(2-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C16H23NO3S/c1-14-7-5-6-11-17(14)16(18)10-12-21(19,20)13-15-8-3-2-4-9-15/h2-4,8-9,14H,5-7,10-13H2,1H3

InChI Key

VNWAFXIDOHFGSN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CCS(=O)(=O)CC2=CC=CC=C2

solubility

35 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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